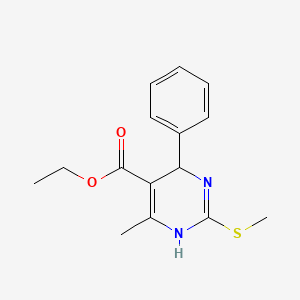

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

Beschreibung

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a 1,4-dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of ethyl acetoacetate, thiourea, and benzaldehyde derivatives . Key structural features include:

- Methylthio group at position 2, contributing to sulfur-based reactivity.

- Phenyl group at position 4, enhancing aromatic interactions.

- Ethyl ester at position 5, influencing solubility and bioactivity.

Eigenschaften

CAS-Nummer |

6531-58-4 |

|---|---|

Molekularformel |

C15H18N2O2S |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

ethyl 6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(2)16-15(20-3)17-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,17) |

InChI-Schlüssel |

ZRIJBDYKPYJEGF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Systems and Reaction Conditions

Two primary catalytic approaches are documented:

-

Hydrochloric Acid in Ethanol : A mixture of benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and thiourea (0.131 mol) in ethanol (100 mL) with concentrated HCl (1 mL) is refluxed for 1 hour. The intermediate precipitates upon cooling, yielding 60% of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (m.p. 203°C).

-

Aluminium Chloride in Methanol : Alternatively, AlCl₃ (0.01 mol) in methanol (10 mL) with 2 drops of HCl accelerates the reaction, achieving similar yields.

Key Spectral Data :

-

¹H NMR (CDCl₃) : δ 7.70–7.30 (5H, aromatic), 5.60 (1H, C4-H), 4.50–3.90 (2H, CH₂CH₃), 2.30 (3H, C6-CH₃).

Alkylation Strategies for Introducing the Methylthio Group

The second critical step involves alkylating the thione group at the C2 position using methylating agents. Two methods dominate the literature:

Dimethyl Sulfate in Ethanol

A mixture of the 2-thioxo intermediate (0.1 mol) and dimethyl sulfate (0.3 mol) in ethanol (150 mL) is refluxed for 1 hour. After alkalinization with ammonium hydroxide, the product crystallizes in 85% yield.

Advantages :

Disadvantages :

-

Requires careful handling of toxic dimethyl sulfate.

Methyl Iodide in Methanol with Pyridine

The intermediate (0.01 mol) reacts with methyl iodide (0.011 mol) in methanol (20 mL) under reflux for 2 hours. Pyridine (0.037 mol) is added to neutralize HI, yielding 82.1% of the target compound (m.p. 160–162°C).

Key Spectral Data :

-

¹H NMR (CDCl₃) : δ 7.60–7.40 (5H, aromatic), 6.45 (1H, C6-H), 4.66–4.16 (2H, CH₂CH₃), 2.73–2.20 (3H, SCH₃).

Comparative Analysis of Preparation Methods

Key Observations :

-

Dimethyl sulfate offers higher yields but poses safety risks.

-

Methyl iodide requires longer reaction times but is preferable for small-scale synthesis.

Structural Characterization and Purity Validation

Elemental Analysis

Calculated for C₁₆H₁₈N₂O₂S : C, 58.42%; H, 5.56%; N, 9.08%.

Found : C, 58.76%; H, 5.85%; N, 9.00%.

Chromatographic Purity

Flash chromatography (CH₂Cl₂/acetone = 20:1) confirms >95% purity.

Challenges and Optimization Opportunities

-

Byproduct Formation : Alkylation with dimethyl sulfate generates sulfonic acid derivatives, necessitating precise pH control during workup.

-

Solvent Selection : Ethanol versus methanol impacts crystallization efficiency; ethanol yields larger crystals.

-

Catalyst Loading : AlCl₃ reduces reaction time but complicates purification .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of kinases involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with inflammatory pathways can result in anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Spectral Data :

- IR : NH stretch at 3288 cm⁻¹, C=O at 1669 cm⁻¹, and S-CH₃ at 2345 cm⁻¹ .

- ¹H NMR : NH proton at δ 14.87 ppm, aromatic protons (C₆H₅) at δ 7.20–7.75 ppm, and OCH₂CH₃ triplet at δ 1.11 ppm .

- Yield : 82.10% under optimized conditions .

The following table summarizes structural analogs and their properties:

Key Structural and Functional Differences:

Position 2 Substituents :

- The methylthio (SCH₃) group in the target compound contrasts with thiazolyl (anti-HBV activity ) and benzylthio (SCH₂C₆H₅) groups (antimicrobial activity ). Smaller sulfur substituents like SCH₃ may reduce steric hindrance, favoring analgesic applications .

- Thiazolyl -containing analogs (e.g., anti-HBV compound ) exhibit targeted viral inhibition, suggesting heterocyclic substituents enhance specificity for viral targets.

Position 4 Aryl Groups :

- Phenyl (C₆H₅) in the target compound vs. 3,4,5-trimethoxyphenyl (electron-rich aryl) in IIj : The latter shows higher melting point (206–208°C vs. 100–102°C), likely due to enhanced crystallinity from methoxy groups.

- Halogenated aryl (e.g., 2-Cl-4-F-C₆H₃ in anti-HBV compounds ) improves lipophilicity and target binding but may reduce synthetic yield due to steric/electronic effects.

Position 5 Ester Groups: Ethyl ester in the target compound vs.

Biologische Aktivität

Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the dihydropyrimidine class. Its unique structure, featuring a pyrimidine ring with various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.38 g/mol. The compound features:

- Ethyl ester group at the 5-position

- Methylthio group at the 2-position

- Phenyl group at the 4-position

These structural features contribute to its chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential effectiveness against various pathogens.

- Antioxidant Properties : The presence of sulfur in the methylthio group may enhance its antioxidant capacity, which is crucial for combating oxidative stress in biological systems .

- Anti-inflammatory Effects : Studies have indicated that derivatives of dihydropyrimidines can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This compound may exhibit similar properties .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit COX enzymes, thereby reducing inflammation and pain .

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from apoptosis and reduce endoplasmic reticulum stress, making it a candidate for neurodegenerative disease treatment .

Synthesis Methods

This compound can be synthesized through several methods:

- Biginelli Reaction : A multi-component reaction involving an aldehyde, urea, and a β-ketoester.

- One-pot Synthesis : This method simplifies the production process while maintaining high yields .

Comparative Analysis with Similar Compounds

A comparison table highlighting structural features and biological activities of similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Ethyl 6-Methyl-2-Oxo-4-Phenyl-Dihydropyrimidine | Contains an oxo group instead of methylthio | Antimicrobial | Lacks sulfur functionality |

| Ethyl 6-Methyl-2-Thioxo-Dihydropyrimidine | Contains a thioxo group | Antioxidant | Different reactivity due to sulfur position |

| Ethyl 4-(Aryl)-6-Methyl-Dihydropyrimidine | Varies in aryl substitution | Antibacterial | Focus on aryl variations affects activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents.

- Anti-inflammatory Research : In vitro assays revealed that certain derivatives effectively inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Neuroprotective Studies : Research indicated that this compound could mitigate neuroinflammation in cellular models, suggesting its potential utility in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, and how are yields optimized?

The compound is synthesized via the Biginelli multicomponent reaction, modified for thioether incorporation. A typical protocol involves reacting thiourea derivatives, β-keto esters, and substituted aldehydes under acidic conditions. For example, NaH in THF under N₂ facilitates alkylation of the thiol group (e.g., allyl bromide addition), with yields optimized by controlling stoichiometry (1.2–1.5 equivalents of alkylating agents) and reaction time (1–3 hours) . Solvent choice (e.g., acetonitrile vs. THF) and temperature (reflux vs. room temperature) significantly impact purity and yield .

Table 1: Representative Yields in Substituted Derivatives

| Substituent on Pyrimidine | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-(Allylsulfanyl) | NaH/THF, 1 hr | 60–70 | |

| 2-(Piperidinoethylthio) | Pyridine/CH₃CN, reflux | 72 | |

| 2-(Benzylthio) | K₂CO₃/DMF, 24 hr | 51–75 |

Q. How is structural characterization performed for this compound and its derivatives?

Characterization relies on 1H/13C NMR , HRMS , and X-ray crystallography :

- NMR : Key signals include the dihydropyrimidine NH proton (δ 9.2–10.1 ppm, broad singlet) and ester carbonyl (δ 165–170 ppm in 13C NMR) .

- X-ray : The pyrimidine ring adopts a nonplanar half-chair conformation (puckering parameters: q₂ = 0.312 Å, φ = 236.3°, θ = 104.2°), with intramolecular N–H⋯O hydrogen bonds stabilizing the structure .

Q. What structural features influence conformational stability?

The dihydropyrimidine ring’s puckering is sensitive to substituents:

- Electron-withdrawing groups (e.g., nitro, chloro) increase planarity, reducing puckering amplitude (q₂).

- Bulky substituents (e.g., 4-methoxyphenyl) induce torsional strain, leading to dihedral angles >85° between aromatic and pyrimidine rings .

Advanced Research Questions

Q. How do substituents at the 2-position affect biological activity?

Alkylthio groups (e.g., methylthio, benzylthio) enhance antimicrobial and antiviral activity by modulating lipophilicity and target binding. For example:

- Antibacterial activity : 2-(Benzylthio) derivatives show MIC values of 12.5–25 µg/mL against S. aureus and E. coli due to enhanced membrane permeability .

- Antiviral activity : Methylthio groups in HAP analogs (e.g., HAP-1) disrupt hepatitis B virus capsid assembly by stabilizing noncapsid Cp polymers .

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

Contradictions arise from dynamic effects (e.g., rotamers in esters) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals (e.g., ethyl ester protons at δ 1.2–4.2 ppm split at low temperatures) .

- DFT calculations : Compare experimental vs. computed IR/UV spectra to confirm tautomeric forms .

Q. What methodologies optimize reaction conditions for high enantiomeric purity?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like L-proline) improve stereoselectivity. For example, thiourea catalysts achieve enantiomeric excess (ee) >90% in Biginelli reactions via hydrogen-bonding transition states .

Q. How does computational modeling aid in understanding structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to targets like HBV capsid protein or bacterial enzymes:

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include:

- Byproduct formation : Overalkylation at the 2-thio position is mitigated by slow reagent addition and <5°C conditions .

- Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) removes unreacted β-keto esters .

Q. How do solvent and temperature affect crystallization for X-ray studies?

Slow evaporation from MeOH/CHCl₃ (1:1) yields needle-like crystals suitable for diffraction. Cooling rates <1°C/min reduce disorder, while DMF/water mixtures produce twinned crystals due to rapid nucleation .

Q. What are the limitations of current biological activity studies, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.